molecular formula C36H41N3O6 B13448680 Lercanidipine-d3

Lercanidipine-d3

Cat. No.: B13448680
M. Wt: 614.7 g/mol
InChI Key: ZDXUKAKRHYTAKV-VPYROQPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lercanidipine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Lercanidipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Lercanidipine-d3 is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

Mechanism of Action

Lercanidipine-d3, like lercanidipine, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation and dilation of the blood vessels. The reduced intracellular calcium levels decrease the contractile processes of the smooth muscle cells, resulting in lowered blood pressure . The molecular targets involved include the L-type calcium channels, which are critical for calcium ion regulation in vascular smooth muscle cells .

Comparison with Similar Compounds

Lercanidipine-d3 is compared with other calcium channel blockers in the dihydropyridine class, such as:

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C36H41N3O6

Molecular Weight

614.7 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3

InChI Key

ZDXUKAKRHYTAKV-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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